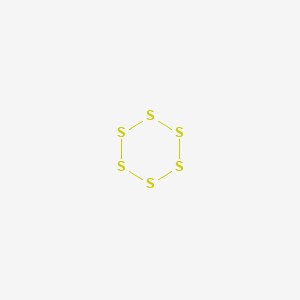

Hexasulfur

Description

Properties

IUPAC Name |

hexathiane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S6/c1-2-4-6-5-3-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXCMMPRRBSCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893333 | |

| Record name | Hexasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-23-7 | |

| Record name | Sulfur, mol. (S6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, mol. (S6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pure Hexasulfur (cyclo-S₆)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of pure hexasulfur (cyclo-S₆). Cyclo-S₆, a fascinating allotrope of sulfur, exists as an orange-red crystalline solid and has a chair conformation.[1] Unlike the more common and stable cyclo-S₈, cyclo-S₆ is metastable, offering unique reactivity that is valuable in various synthetic applications.[2] This guide details established methodologies for the synthesis of pure cyclo-S₆, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key cited experiments.

Methods for the Synthesis of Pure this compound

Several methods have been developed for the synthesis of cyclo-S₆. The choice of method often depends on the desired yield, purity, and available starting materials. The most prominent methods include the reaction of polysulfanes with sulfur monochloride, the thermal decomposition of disulfur (B1233692) diiodide, the use of titanocene (B72419) pentasulfide as a sulfur transfer agent, and the historical Engel's method.

Reaction of Tetrasulfane (B1203235) with Sulfur Monochloride

A common and effective method for synthesizing cyclo-S₆ involves the reaction of tetrasulfane (H₂S₄) with sulfur monochloride (S₂Cl₂) in a dilute solution of diethyl ether.[1] This reaction proceeds via a condensation mechanism, eliminating hydrogen chloride and forming the six-membered sulfur ring.

Thermal Decomposition of Disulfur Diiodide

Another established route to cyclo-S₆ is through the thermal decomposition of disulfur diiodide (S₂I₂). This intermediate is typically generated in situ by reacting dichlorodisulfane (S₂Cl₂) with an iodide salt, such as potassium iodide (KI), in a suitable solvent like carbon disulfide (CS₂).[3][4] The unstable S₂I₂ then decomposes to form a mixture of sulfur allotropes, from which cyclo-S₆ can be isolated.

Titanocene Pentasulfide Method

A more modern and high-yield approach utilizes titanocene pentasulfide (Cp₂TiS₅) as a sulfur-transfer reagent.[4][5] This organometallic complex reacts with sulfur dichloride (SCl₂) to selectively form cyclo-S₆ in high yield, with titanocene dichloride (Cp₂TiCl₂) as a co-product.[4] This method offers a cleaner reaction profile with fewer side products compared to other methods.

Engel's Method

The first reported synthesis of cyclo-S₆ was by M. R. Engel in 1891.[1] This historical method involves the reaction of a thiosulfate (B1220275) salt with hydrochloric acid.[1] While significant for its precedence, this method typically results in a complex mixture of sulfur allotropes and requires extensive purification to obtain pure cyclo-S₆.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods of cyclo-S₆, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Reactants | Solvent | Yield (%) | Purity (%) | Reference(s) |

| Reaction of Tetrasulfane with Sulfur Monochloride | H₂S₄, S₂Cl₂ | Diethyl ether | Moderate | Good | [1] |

| Thermal Decomposition of Disulfur Diiodide | S₂Cl₂, KI | Carbon disulfide | 36 | Good | [3][4] |

| Titanocene Pentasulfide Method | Cp₂TiS₅, SCl₂ | Not specified | 87 | High | [4] |

| Engel's Method | Thiosulfate, HCl | Water | Low | Low | [1] |

Note: "Moderate," "Good," "Low," and "High" are qualitative descriptors used when specific numerical data was not available in the cited sources. The purity is highly dependent on the subsequent purification steps.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Researchers should adhere to all appropriate safety precautions when handling the listed chemicals.

Protocol 1: Synthesis of cyclo-S₆ via Thermal Decomposition of S₂I₂[3][4]

-

Reaction Setup: In a well-ventilated fume hood, dissolve dichlorodisulfane (S₂Cl₂) in carbon disulfide (CS₂).

-

Addition of KI: Slowly add an aqueous solution of potassium iodide (KI) to the S₂Cl₂ solution at 20°C with vigorous stirring. This will form disulfur diiodide (S₂I₂) as an intermediate.

-

Decomposition and Product Formation: The S₂I₂ will spontaneously decompose to form a mixture of sulfur allotropes (including S₆, S₈, S₁₂, S₁₈, and S₂₀) and elemental iodine (I₂).

-

Purification: The resulting mixture is purified by fractional crystallization from carbon disulfide to isolate the orange-red crystals of cyclo-S₆.

Protocol 2: Synthesis of cyclo-S₆ using Titanocene Pentasulfide[4]

-

Reactant Preparation: Prepare a solution of titanocene pentasulfide (Cp₂TiS₅). Note that sulfur dichloride (SCl₂) has a limited shelf life and should be freshly prepared or distilled before use.

-

Reaction: React the titanocene pentasulfide with sulfur dichloride (SCl₂). The reaction proceeds to form cyclo-S₆ and titanocene dichloride (Cp₂TiCl₂).

-

Isolation: The cyclo-S₆ product can be isolated from the reaction mixture. The co-product, titanocene dichloride, can be removed. Small amounts of cyclo-S₁₂ may also be formed.

Protocol 3: Purification of cyclo-S₆ by Fractional Crystallization

-

Dissolution: Dissolve the crude mixture of sulfur allotropes in a minimal amount of a suitable solvent, such as carbon disulfide (CS₂) or benzene.

-

Controlled Cooling: Slowly cool the solution to induce crystallization. Due to differences in solubility, the various sulfur allotropes will crystallize at different temperatures.

-

Isolation of Fractions: Isolate the crystalline fractions at different temperature intervals. Cyclo-S₆ can be separated from S₈ and S₁₂ due to these solubility differences.

-

Recrystallization: For higher purity, the isolated cyclo-S₆ fraction can be recrystallized one or more times.

Mandatory Visualization

The following diagrams illustrate the key synthesis pathways and experimental workflows described in this guide.

Caption: Overview of the primary synthetic pathways to cyclo-S₆.

Caption: General experimental workflow for the purification of cyclo-S₆.

Characterization of Pure cyclo-S₆

The purity and identity of the synthesized cyclo-S₆ can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of sulfur allotrope mixtures.[5] Different allotropes can be separated and quantified, allowing for an accurate determination of the purity of the cyclo-S₆ sample.

-

Raman Spectroscopy: The Raman spectrum of cyclo-S₆ exhibits characteristic vibrational modes that can be used for its identification.[6]

-

UV-Vis Spectroscopy: The electronic transitions of cyclo-S₆ give rise to a characteristic UV-Vis absorption spectrum, which can be used for its characterization.[7]

Stability and Handling

Cyclo-S₆ is a metastable allotrope and will gradually revert to the more stable cyclo-S₈ over time, especially at elevated temperatures.[2] It is an orange-red solid that forms rhombohedral crystals.[1] For storage, it is advisable to keep pure cyclo-S₆ in a cool, dark place to minimize decomposition.

This technical guide provides a solid foundation for researchers interested in the synthesis and application of pure cyclo-S₆. By understanding the different synthetic routes, purification techniques, and characterization methods, scientists can effectively produce and utilize this unique sulfur allotrope in their research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uspex-team.org [uspex-team.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mit.edu [web.mit.edu]

- 5. Allotropes of sulfur - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. UV-Vis spectral simulation of polysulfur species using the nuclear ensemble approximation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02991K [pubs.rsc.org]

An In-depth Technical Guide to Engel's Method for Hexasulfur Preparation

This technical guide provides a comprehensive overview of Engel's original method for the synthesis of hexasulfur (cyclo-S₆), a historically significant allotrope of sulfur. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this foundational preparation technique. The guide outlines the experimental protocol, presents key data in a structured format, and contextualizes the method against more contemporary synthetic routes.

Introduction to this compound (S₆)

This compound, also known as ρ-sulfur, ε-sulfur, or Engel's sulfur, is an allotrope of sulfur consisting of a six-atom ring.[1] First prepared by M. R. Engel in 1891, it presents as vivid, orange-red rhombohedral crystals.[1][2] The cyclo-S₆ molecule adopts a "chair" conformation, similar to cyclohexane, with all sulfur atoms being chemically equivalent.[1] Unlike the most stable and common sulfur allotrope, octasulfur (S₈), this compound is less stable and its synthesis requires specific conditions to avoid the preferential formation of the eight-membered ring.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | S₆ | [2] |

| Molar Mass | 192.36 g·mol⁻¹ | [2] |

| Appearance | Vivid, orange, opaque crystals | [2] |

| Crystal System | Rhombohedral | [1] |

| Molecular Geometry | Chair Conformation | [1][2] |

| S-S Bond Length | 2.068 Å | [3] |

| S-S-S Bond Angle | 102.2° | [2] |

| IUPAC Names | Hexathiane, Cyclothis compound | [2][4] |

Engel's Synthesis Method (1891)

The original method developed by M. R. Engel involves the acid-catalyzed decomposition of sodium thiosulfate (B1220275).[5] This reaction is sensitive and typically results in a mixture of sulfur allotropes, with the thermodynamically stable S₈ being a major byproduct.

Reaction Principle

Engel's method relies on the reaction of a saturated solution of sodium thiosulfate (Na₂S₂O₃) with concentrated hydrochloric acid (HCl) at low temperatures (0 °C).[5] The overall reaction is complex, but the intended pathway leads to the formation of the six-membered sulfur ring.

Overall Reaction: Na₂S₂O₃(aq) + 2HCl(aq) → S₆(s) + SO₂(g) + 2NaCl(aq) + H₂O(l) (unbalanced, simplified)

A significant challenge is the immediate precipitation of S₈ upon the addition of acid, while the desired S₆ forms more slowly within the solution.[6]

Detailed Experimental Protocol

The following protocol is based on modern interpretations and discussions of Engel's original work.[5][6] Extreme care must be taken to maintain low temperatures throughout the procedure to maximize the yield of S₆.

Reagents and Equipment:

-

Sodium thiosulfate (Na₂S₂O₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (B28343) (or another suitable non-polar solvent like CS₂)

-

Ice-salt bath

-

Jacketed reaction flask or a flask submerged in a cooling bath

-

Dropping funnel

-

Vacuum filtration apparatus (pre-chilled)

-

Separatory funnel

Procedure:

-

Preparation: Prepare a saturated solution of sodium thiosulfate in water. Chill this solution and the concentrated HCl to 0 °C or below. An ice-salt bath capable of maintaining temperatures as low as -15 °C is recommended.[6]

-

Reaction: Place the chilled, saturated sodium thiosulfate solution into the reaction flask, maintaining vigorous stirring and cooling.

-

Acid Addition: Slowly add the concentrated HCl to the thiosulfate solution using a dropping funnel. The immediate formation of a yellow precipitate, primarily S₈, will be observed.[6]

-

Filtration: Once the acid addition is complete, the mixture must be quickly filtered under vacuum to remove the precipitated S₈. It is critical that the apparatus and the solution remain cold during this step to prevent decomposition of the desired product and to keep the S₆ in solution.[6]

-

Extraction: Transfer the cold filtrate to a separatory funnel. Extract the dissolved this compound from the acidic aqueous solution using cold toluene. A single extraction with vigorous shaking is often sufficient.[6] The S₆ will preferentially move into the organic toluene layer, which will turn a distinct orange color.

-

Isolation: Separate the organic layer. The S₆ can be isolated by slow evaporation of the solvent in a cold, dark environment. The resulting orange-red crystals should be stored at low temperatures (below -50 °C) as they are thermally unstable.[7]

Experimental Workflow Diagram

The logical flow of Engel's method, from reactant preparation to product isolation, is illustrated in the diagram below.

Caption: Workflow for the preparation of this compound via Engel's method.

Comparison with Modern Synthetic Methods

While historically important, Engel's method suffers from very low yields (estimated at a best case of 5%) and poor selectivity.[6] Modern organometallic and inorganic routes offer significant improvements in both yield and purity.

| Method | Reactants | Solvent | Yield of S₆ | Key Advantages/Disadvantages |

| Engel's Method (1891) | Na₂S₂O₃, HCl | Water, Toluene | ~5%[6] | - : Very low yield, poor selectivity, requires difficult cold filtration. + : Historical significance, uses simple reagents. |

| Steudel & Mäusle (1980) | S₂Cl₂, KI | CS₂, Water | 36%[7][8] | + : Significantly higher yield than Engel's method. - : Produces a mixture of sulfur allotropes requiring separation.[8] |

| Titanocene (B72419) Method | Titanocene pentasulfide (Cp₂TiS₅), SCl₂ | Not specified | 87%[7] | + : High yield and high selectivity for S₆. - : Requires synthesis of an organometallic reagent (Cp₂TiS₅).[7] |

Conclusion

Engel's 1891 synthesis of this compound was a foundational achievement in sulfur chemistry, demonstrating the existence of allotropes beyond the common S₈. However, from a practical standpoint for modern research and development, the method is inefficient and technically challenging. Contemporary methods, particularly those employing organometallic precursors like titanocene pentasulfide, provide far superior yields and selectivity, making them the preferred choice for the targeted synthesis of cyclo-S₆ for applications in materials science and as a sulfur-transfer reagent.

References

- 1. Allotropes of sulfur - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cyclo-S6 (Hexathiane) - anomeric effects again! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. This compound | S6 | CID 139602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. Sciencemadness Discussion Board - Preparation of cyclo-hexasulfur - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. web.mit.edu [web.mit.edu]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Rhombohedral Crystal Structure of Hexasulfur (ρ-S₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rhombohedral crystal structure of hexasulfur (S₆), an important allotrope of sulfur. It details the crystallographic parameters, experimental protocols for its synthesis and characterization, and the logical workflow involved in its structural determination. This document is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who require a thorough understanding of this unique molecular arrangement.

Introduction to Rhombohedral this compound

This compound (S₆) is a fascinating allotrope of sulfur, first synthesized by M. R. Engel in 1891.[1][2] It is also known by several other names, including ρ-sulfur, ε-sulfur, Engel's sulfur, and Aten's sulfur.[1][2][3] This allotrope presents as striking orange-red rhombohedral crystals.[1][3] The S₆ molecule adopts a "chair" conformation, analogous to cyclohexane, with all sulfur atoms being chemically equivalent.[1][3]

Crystallographic Data

The crystal structure of rhombohedral this compound has been determined by single-crystal X-ray diffraction. The most recent and precise data comes from a redetermination at low temperature (-90 °C) by Steidel, Pickardt, and Steudel in 1978, which improved upon the earlier work by Donohue, Caron, and Goldish in 1961.

The following tables summarize the key quantitative data from these structural analyses.

Table 1: Crystallographic Parameters of Rhombohedral this compound

| Parameter | Value (Steidel, Pickardt, & Steudel, 1978) | Value (Donohue, Caron, & Goldish, 1961) |

| Temperature | -90 °C | Room Temperature |

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3 | R-3 |

| Lattice Parameters (Hexagonal Setting) | ||

| a | 10.766(4) Å | 10.818(2) Å |

| c | 4.225(1) Å | 4.280(1) Å |

| Molecular Geometry | ||

| S-S Bond Distance | 2.068(2) Å | 2.057(18) Å |

| S-S-S Bond Angle | 102.61(6)° | 102.2(1.6)° |

| S-S-S-S Torsion Angle | 73.8(1)° | 74.5(2.5)° |

| Intermolecular Distances | ||

| Shortest Intermolecular Contact | 3.443(2) Å | 3.50 Å |

| Calculated Density | 2.260 g/cm³ | 2.21 g/cm³ |

Note: The values from the 1978 study are generally considered more precise due to the low-temperature data collection, which minimizes thermal motion.

Experimental Protocols

Synthesis of this compound (Engel's Method, 1891)

The most common method for synthesizing this compound is the decomposition of sodium thiosulfate (B1220275) in the presence of a strong acid.

Reaction: 6 Na₂S₂O₃ + 12 HCl → S₆ + 6 SO₂ + 12 NaCl + 6 H₂O

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a concentrated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Prepare a concentrated solution of hydrochloric acid (HCl).

-

-

Reaction Procedure:

-

Cool both solutions to 0 °C in an ice bath.

-

Slowly add the cold hydrochloric acid solution to the cold sodium thiosulfate solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to favor the formation of S₆ over the more stable S₈.

-

A yellow precipitate, primarily composed of various sulfur allotropes including S₆, will form.

-

-

Extraction and Purification:

-

The reaction mixture contains a significant amount of the more stable S₈ allotrope, which precipitates quickly. The desired S₆ remains in solution for a longer period.

-

Immediately after the initial precipitation of S₈, decant the supernatant liquid.

-

Extract the S₆ from the aqueous phase using cold toluene (B28343). This step should be performed with good stirring to ensure efficient phase transfer.

-

The yield of S₆ is typically low (around 5% in the best cases) due to the competing formation of S₈.

-

-

Isolation:

-

The toluene extract containing S₆ is then carefully separated.

-

A critical step for isolating S₆ involves a rapid filtration at low temperature (approximately -15 °C) to remove any precipitated S₈.

-

Single Crystal Growth for X-ray Diffraction

-

Solvent Selection: Carbon disulfide (CS₂) is a suitable solvent for the crystallization of this compound.

-

Crystallization Procedure:

-

Prepare a saturated solution of the purified this compound in carbon disulfide at room temperature.

-

Slowly evaporate the solvent in a controlled environment. This can be achieved by leaving the solution in a loosely covered container in a fume hood.

-

As the solvent evaporates, the concentration of S₆ will increase, leading to the formation of orange-red rhombohedral single crystals suitable for X-ray diffraction analysis.

-

X-ray Crystallography

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at -90 °C as in the 1978 study) to minimize thermal vibrations and crystal degradation.

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis to determine the initial positions of the sulfur atoms.

-

The atomic positions and thermal parameters are refined using least-squares methods to obtain the final, precise crystal structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of rhombohedral this compound.

Caption: Workflow for S₆ synthesis and structural analysis.

References

An In-depth Technical Guide to the Spectroscopic Properties of Elemental Sulfur S₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cyclohexasulfur (S₆), an important allotrope of elemental sulfur. This document details the synthesis, purification, and spectroscopic characterization of S₆, presenting key data in a structured format to aid in research and development.

Introduction

Cyclothis compound (S₆) is a fascinating allotrope of sulfur, existing as a vibrant orange-red crystalline solid. Unlike the more common and stable cyclo-octasulfur (S₈), S₆ is metastable and possesses a higher ring strain, leading to unique reactivity. It adopts a chair conformation, similar to cyclohexane (B81311). An understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in various chemical syntheses, including the development of sulfur-containing compounds and polymers.

Synthesis and Purification of Cyclothis compound (S₆)

A common and effective method for the synthesis of S₆ involves the reaction of a polysulfane with sulfur monochloride in a dilute solution. A detailed protocol is provided below.

Experimental Protocol: Synthesis of Cyclothis compound (S₆)

This protocol is based on the reaction of dichlorodisulfane (S₂Cl₂) with potassium iodide, which generates an unstable diiododisulfane that decomposes to form a mixture of sulfur allotropes, with S₆ being a major product.

Materials and Equipment:

-

Dichlorodisulfane (S₂Cl₂)

-

Carbon disulfide (CS₂)

-

Potassium iodide (KI), aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

n-Pentane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Silica (B1680970) gel (70-230 mesh)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, dissolve dichlorodisulfane (S₂Cl₂) in carbon disulfide (CS₂) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Addition of Potassium Iodide: Slowly add an aqueous solution of potassium iodide (KI) to the stirred S₂Cl₂ solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature at or below 20°C. The reaction mixture will turn dark as iodine and various sulfur allotropes are formed.

-

Reaction Completion and Quenching: Continue stirring the mixture for an additional 30 minutes after the addition is complete. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the excess iodine. The dark color of the solution will fade.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (CS₂), and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the carbon disulfide using a rotary evaporator at low temperature and reduced pressure to obtain a solid residue containing a mixture of sulfur allotropes (primarily S₆ and S₈).

-

Purification by Column Chromatography:

-

Prepare a chromatography column with silica gel, using n-pentane as the eluent.

-

Dissolve the crude sulfur mixture in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with n-pentane. The orange-red band corresponding to S₆ will move down the column and can be collected. S₈, being less soluble, will remain near the top of the column.

-

-

Final Purification by Recrystallization:

-

Collect the S₆ fraction and remove the solvent by rotary evaporation.

-

Recrystallize the resulting orange-red solid from a suitable solvent such as carbon disulfide or toluene (B28343) to obtain pure S₆ crystals.

-

Spectroscopic Characterization of Cyclothis compound (S₆)

The unique structural and electronic properties of S₆ give rise to a distinct spectroscopic signature, which is essential for its identification and differentiation from other sulfur allotropes.

The UV-Vis spectrum of S₆ in solution exhibits characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy of S₆

Materials and Equipment:

-

Purified S₆

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane, or carbon disulfide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Choose a solvent in which S₆ is soluble and that has a UV cutoff wavelength below the absorption region of S₆. Methanol and cyclohexane are common choices.

-

Solution Preparation: Prepare a stock solution of S₆ of known concentration in the chosen solvent. Perform serial dilutions to obtain a series of standard solutions with concentrations that will result in absorbance values within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the S₆ solution to be analyzed, then fill the cuvette with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Quantitative Data: UV-Vis Spectroscopy of S₆

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | ~265 | Not widely reported |

| Cyclohexane | ~265 | Not widely reported |

| Carbon Disulfide | ~265 | Not widely reported |

The vibrational modes of the S₆ ring can be probed using infrared spectroscopy.

Experimental Protocol: Infrared Spectroscopy of S₆

Materials and Equipment:

-

Purified S₆

-

Potassium bromide (KBr), spectroscopic grade

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Hydraulic press for KBr pellets

-

FTIR spectrometer

-

Salt plates (e.g., KBr or NaCl)

Procedure (KBr Pellet Method):

-

Sample Preparation: In a dry environment, grind 1-2 mg of purified S₆ with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Procedure (Nujol Mull Method):

-

Sample Preparation: Grind a few milligrams of S₆ to a fine powder in an agate mortar. Add a drop or two of Nujol and continue grinding to form a smooth, thick paste (mull).

-

Sample Mounting: Spread the mull thinly and evenly between two salt plates.

-

Spectrum Acquisition: Mount the plates in the sample holder of the FTIR spectrometer and acquire the spectrum. A reference spectrum of Nujol should also be recorded and subtracted from the sample spectrum to remove the hydrocarbon bands.

Quantitative Data: Infrared Spectroscopy of S₆

| Wavenumber (cm⁻¹) | Assignment |

| ~465 | S-S stretching |

| ~390 | S-S-S bending |

| ~290 | S-S-S bending |

| ~190 | Ring deformation |

Note: The exact peak positions may vary slightly depending on the sampling method and the physical state of the sample.

Raman spectroscopy is a powerful technique for the characterization of sulfur allotropes, as the S-S bonds give rise to strong Raman signals.

Experimental Protocol: Raman Spectroscopy of S₆

Materials and Equipment:

-

Purified S₆ (solid)

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope slide or other suitable sample holder

Procedure:

-

Sample Preparation: Place a small amount of the crystalline S₆ sample on a microscope slide.

-

Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize. Select the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum.

-

Data Analysis: Identify the characteristic Raman shifts for S₆.

Quantitative Data: Raman Spectroscopy of S₆

| Raman Shift (cm⁻¹) | Assignment |

| ~455 | S-S stretching |

| ~350 | S-S-S bending |

| ~265 | S-S-S bending |

| ~185 | Ring deformation |

Note: Peak positions can vary slightly based on experimental conditions and sample phase.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of cyclothis compound (S₆).

Conclusion

The spectroscopic properties of cyclothis compound (S₆) provide a unique fingerprint for its identification and characterization. This guide has detailed the synthesis, purification, and spectroscopic analysis of S₆, presenting key quantitative data and experimental protocols. The provided workflow summarizes the logical progression from starting materials to purified and characterized S₆. This information is intended to be a valuable resource for researchers and scientists working with sulfur allotropes and their applications in various fields, including materials science and drug development.

An In-depth Technical Guide to the Thermodynamic Stability of the Hexasulfur Allotrope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the hexasulfur allotrope (cyclo-S₆), contextualized by comparison with other key sulfur allotropes. The document summarizes quantitative thermodynamic data, details relevant experimental protocols, and presents logical workflows and relationships through visualization, adhering to the specified technical requirements for an audience in research and development.

Introduction to Sulfur Allotropy and Stability

Elemental sulfur exhibits a greater number of allotropes than any other element, a phenomenon attributable to the versatility of S–S bond formation, which can create a variety of cyclic and catenated structures.[1][2] The thermodynamic stability of these allotropes is a critical factor governing their existence, interconversion, and reactivity. While over 30 solid allotropes of sulfur are known, the most thermodynamically stable form under ambient conditions is α-sulfur, an orthorhombic crystalline structure composed of crown-shaped cyclo-octasulfur (S₈) molecules.[3][4] All other allotropes are metastable and will, given time, revert to this α-S₈ form.[4]

This compound (cyclo-S₆) is a notable, yet metastable, allotrope. It presents as an orange-red rhombohedral crystal and is distinguished by its six-membered ring, which adopts a chair conformation.[5] While less stable than S₈, computational studies indicate that S₆ is a "magic molecule," possessing a strongly positive second-order energy difference (Δ²E), which suggests a favorable formation likelihood compared to other less common rings like S₇.[6] Understanding the thermodynamic parameters of S₆ is crucial for applications where specific sulfur ring sizes are implicated in reaction mechanisms or as active agents.

Quantitative Thermodynamic Data

Direct experimental determination of thermodynamic properties for metastable allotropes like solid S₆ is challenging due to difficulties in obtaining pure, stable samples for calorimetry. Consequently, much of the available high-precision data pertains to the gaseous phase, as compiled in resources like the NIST-JANAF Thermochemical Tables, or to the stable α-S₈ solid phase.

By convention, the standard enthalpy of formation (ΔfH°) for the most stable form of an element in its standard state (α-S₈ for sulfur) is defined as zero.[6][7]

Thermodynamic Properties of Sulfur Allotropes (Ideal Gas Phase)

The following table summarizes key thermodynamic data for gaseous sulfur allotropes at standard conditions (298.15 K and 1 bar), derived from the NIST-JANAF Thermochemical Tables. The Standard Gibbs Free Energy of Formation (ΔfG°) has been calculated using the relationship ΔfG° = ΔfH° - TΔfS°, where ΔfS° is the entropy of formation from the reference state (solid rhombic sulfur).

| Property | cyclo-S₆ (gas) | cyclo-S₇ (gas) | cyclo-S₈ (gas) |

| Standard Enthalpy of Formation (ΔfH°) | 115.9 ± 1.7 kJ/mol | 114.6 ± 2.1 kJ/mol | 102.3 ± 0.8 kJ/mol |

| Standard Molar Entropy (S°) | 393.5 J/mol·K | 433.2 J/mol·K | 430.7 J/mol·K |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 57.0 kJ/mol | 50.8 kJ/mol | 43.7 kJ/mol |

| Enthalpy of Formation per Atom | 19.3 kJ/mol | 16.4 kJ/mol | 12.8 kJ/mol |

-

Note on ΔfG° Calculation: The entropy of formation (ΔfS°) is calculated as: ΔfS° = S°(allotrope, g) - n × S°(S, rhombic, cr), where n is the number of sulfur atoms and S°(S, rhombic, cr) is 31.80 J/mol·K.[1][8][9]

Thermodynamic Properties of Stable Solid Sulfur Allotropes (S₈)

The following table provides the established thermodynamic values for the two common solid polymorphs of cyclo-S₈ at standard conditions.

| Property | α-Sulfur (rhombic, cr) | β-Sulfur (monoclinic, cr) |

| Standard Enthalpy of Formation (ΔfH°) | 0 kJ/mol (by definition) | 0.33 kJ/mol |

| Standard Molar Entropy (S°) | 31.80 J/mol·K[1][8][9] | 32.60 J/mol·K[1][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 0 kJ/mol (by definition) | 0.09 kJ/mol |

| Transition Temperature (α → β) | 368.5 K (95.3 °C)[10] | N/A |

Experimental Protocols

Synthesis of cyclo-Hexasulfur (S₆)

The preparation of pure S₆ requires careful control to avoid the formation of more stable allotropes. Two primary methods are cited in the literature.

Method 1: Reaction of a Polysulfane with Sulfur Monochloride

This is a widely used method for synthesizing various sulfur rings.

-

Reactants: Dichlorodisulfane (S₂Cl₂) and a polysulfane such as Tetrasulfane (H₂S₄). Diethyl ether is used as the solvent.

-

Procedure:

-

Prepare a dilute solution of H₂S₄ in diethyl ether.

-

Prepare a separate dilute solution of S₂Cl₂ in diethyl ether.

-

Slowly add the S₂Cl₂ solution to the H₂S₄ solution at a controlled temperature (typically low, e.g., 0 °C) with constant stirring. The reaction proceeds as follows: H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl

-

-

Purification: The resulting orange-red solution contains S₆. The product is isolated by careful removal of the solvent under reduced pressure. Recrystallization from a solvent like CS₂ or toluene (B28343) may be performed for further purification, although S₆ is prone to decomposition, especially in the presence of light or heat.[5][11]

Method 2: Engel's Original Synthesis (1891)

This historical method involves the acid-catalyzed decomposition of thiosulfate (B1220275).

-

Reactants: Sodium thiosulfate (Na₂S₂O₃) and concentrated Hydrochloric acid (HCl).

-

Procedure:

-

Cool a concentrated aqueous solution of sodium thiosulfate to 0 °C.

-

Slowly add concentrated HCl to the thiosulfate solution while maintaining the low temperature and stirring vigorously.

-

A precipitate containing various sulfur allotropes, including S₆, will form.

-

-

Purification: The S₆ must be extracted from the mixture using a suitable organic solvent and purified by fractional crystallization, a process that can be challenging due to the allotrope's instability.[5]

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a key technique for studying the thermal transitions of sulfur allotropes. A DSC protocol to analyze an S₆ sample would involve the following steps:

-

Sample Preparation: A small, precisely weighed amount (typically 1-5 mg) of purified S₆ is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program:

-

The sample is cooled to a sub-ambient temperature (e.g., -20 °C) to establish a stable baseline.

-

The sample is heated at a controlled, constant rate (e.g., 5-10 °C/min). Thermogravimetric Analysis (TGA) should be performed beforehand to determine the decomposition temperature, ensuring the DSC experiment remains below this threshold.

-

The heat flow to the sample is measured relative to the reference pan as a function of temperature.

-

-

Data Analysis: The resulting DSC thermogram is analyzed for thermal events:

-

Melting: An endothermic peak will be observed. For S₆, melting is reported to occur around 89 °C.[5]

-

Polymerization/Decomposition: Immediately following melting, an exothermic process corresponding to ring-opening polymerization and subsequent decomposition into more stable allotropes (like S₇ and S₈) is expected.[5]

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak can be integrated to determine the enthalpy of fusion.

-

Visualization of Pathways and Workflows

Thermodynamic Stability Relationship of Sulfur Allotropes

The following diagram illustrates the energy landscape and interconversion pathways for key sulfur allotropes at standard pressure.

Caption: Relative thermodynamic stability and phase transitions of key sulfur allotropes.

Experimental Workflow for S₆ Synthesis and Characterization

This diagram outlines the logical flow from synthesis to thermodynamic analysis of cyclo-S₆.

Caption: Workflow for the synthesis and thermal analysis of cyclo-S₆.

Conclusion

This compound (cyclo-S₆) is a thermodynamically metastable allotrope of sulfur. Quantitative data from the NIST-JANAF tables for the gaseous phase shows that S₆ has a higher enthalpy and Gibbs free energy of formation per atom than the more stable S₈ ring, confirming its lower stability. In the solid phase, S₆ exists in a chair conformation but readily converts to the more stable α-S₈ allotrope, a process that is initiated by heat, light, or simply time. Experimental protocols for its synthesis require controlled, low-temperature conditions to kinetically trap the six-membered ring before it can rearrange. Characterization via DSC reveals a melting point around 89 °C, immediately followed by exothermic polymerization and decomposition. For professionals in drug development and research, the metastable nature of S₆ implies that if it is to be used as a specific reagent or active molecule, it must be handled under conditions that prevent its rapid conversion to the more common and less reactive S₈ allotrope.

References

- 1. The density of rhombic sulfur is 2.070 \mathrm{g} \mathrm{cm}^{-3} with a.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]

- 4. Sulfur Properties [georgiagulfsulfur.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. gauthmath.com [gauthmath.com]

- 9. chegg.com [chegg.com]

- 10. Sulfur - Wikipedia [en.wikipedia.org]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

Cyclohexasulfur: A Deep Dive into its Discovery, Synthesis, and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexasulfur (S₆), a fascinating allotrope of sulfur, holds a unique place in the history of chemistry. First synthesized in the late 19th century, its distinct six-membered ring structure and orange-red crystalline form have intrigued scientists for over a century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of cyclothis compound, tailored for an audience of researchers and professionals in the chemical and pharmaceutical sciences.

Historical Discovery

Cyclothis compound was first prepared by M. R. Engel in 1891.[1] His pioneering work involved the reaction of concentrated hydrochloric acid with a concentrated aqueous solution of sodium thiosulfate (B1220275) at a controlled temperature of 0-10 °C. The resulting cyclothis compound was then extracted using toluene (B28343) or benzene.[1] This allotrope is also known by several other names, including ρ-sulfur, ε-sulfur, Engel's sulfur, and Aten's sulfur.

Synthesis of Cyclothis compound

Two primary methods have been established for the synthesis of cyclothis compound.

Experimental Protocols

1. Engel's Original Synthesis (1891)

-

Reactants: Concentrated hydrochloric acid and a concentrated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Procedure:

-

The sodium thiosulfate solution is cooled to 0-10 °C in an ice bath.

-

Concentrated hydrochloric acid is slowly added to the cooled thiosulfate solution with constant stirring. The reaction produces a mixture of sulfur allotropes, including cyclothis compound.

-

The resulting mixture is then extracted with an organic solvent such as toluene or benzene. Cyclothis compound is soluble in these solvents, allowing for its separation from other sulfur forms and the aqueous phase.

-

Evaporation of the solvent yields the orange-red crystals of cyclothis compound.

-

2. Reaction of Polysulfanes with Sulfur Monochloride

A more general and often higher-yielding method for the preparation of cyclothis compound involves the reaction of a polysulfane with sulfur monochloride. A specific example is the reaction of tetrasulfane (B1203235) (H₂S₄) with dichlorodisulfane (S₂Cl₂).

-

Reactants: Tetrasulfane (H₂S₄) and Dichlorodisulfane (S₂Cl₂).

-

Procedure:

-

The reaction is typically carried out in a dilute solution of a non-polar solvent, such as diethyl ether, to control the reaction rate and minimize side reactions.

-

Equimolar amounts of tetrasulfane and dichlorodisulfane are slowly mixed at low temperatures.

-

The reaction proceeds via the following stoichiometry: H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl

-

The hydrogen chloride gas evolved is typically removed by a stream of inert gas or by performing the reaction under reduced pressure.

-

The cyclothis compound product can be isolated by crystallization from the reaction mixture upon cooling or by careful removal of the solvent.

-

Physicochemical Properties of Cyclothis compound

Cyclothis compound is an orange-red crystalline solid with a rhombohedral crystal structure. It is notable for its chair conformation, similar to that of cyclohexane.

Quantitative Data

The following tables summarize the key quantitative data for cyclothis compound.

Table 1: Crystallographic Data for Cyclothis compound

| Property | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| Unit Cell Parameters (a) | 10.85 Å |

| Unit Cell Parameters (c) | 4.50 Å |

| S-S Bond Length | 2.06 Å |

| S-S-S Bond Angle | 103° |

| S-S-S-S Torsional Angle | 74° |

Data sourced from the Crystallography Open Database.

Table 2: Spectroscopic Data for Cyclothis compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Raman | Data unavailable | Data unavailable |

| Infrared (IR) | Data unavailable | Data unavailable |

Table 3: Thermodynamic Properties of Cyclothis compound

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°) | Data unavailable |

| Standard Molar Entropy (S°) | Data unavailable |

Specific, experimentally determined thermodynamic data for the cyclothis compound allotrope are not well-documented in publicly accessible databases. The available data primarily focuses on the more stable S₈ allotrope or gaseous sulfur species.

Visualizations

Logical Relationships and Workflows

Caption: Logical flow from the discovery of cyclothis compound to its synthesis methods.

Caption: 2D representation of the chair conformation of the cyclothis compound molecule.

Conclusion

Cyclothis compound remains a significant allotrope of sulfur, both from a historical perspective and for its unique structural properties. While its initial discovery and synthesis methods are well-documented in a historical context, a comprehensive modern characterization, particularly regarding its detailed spectroscopic and thermodynamic properties, appears to be less prevalent in readily accessible literature. This guide provides a consolidated overview of the existing knowledge and highlights areas where further research could provide valuable insights for the scientific community. The detailed experimental protocols and tabulated quantitative data serve as a foundational resource for researchers interested in the chemistry of sulfur and its allotropes.

References

"cyclo-S6 molecular geometry and bond angles"

An In-depth Technical Guide on the Molecular Geometry of Cyclo-Hexasulfur (cyclo-S₆)

Introduction

Cyclo-hexasulfur (cyclo-S₆), a less common allotrope of sulfur compared to cyclo-octasulfur (S₈), is a molecule of significant interest in inorganic chemistry and materials science.[1][2] First prepared by M. R. Engel in 1891, this orange-red crystalline solid is composed of a six-membered ring of sulfur atoms.[1][3] Its unique ring strain and conformation contribute to a distinct chemical reactivity, making it a valuable precursor in the synthesis of sulfur-rich polymers and other inorganic ring systems.[1] This guide provides a detailed analysis of the molecular geometry, bond parameters, and the experimental and computational methodologies used to elucidate the structure of cyclo-S₆.

Molecular Geometry and Conformation

The cyclo-S₆ molecule adopts a stable chair conformation , analogous to that of cyclohexane.[1][2][3][4] This arrangement minimizes ring strain and is the global energy minimum for the molecule.[1][5] The sulfur ring in this conformation is puckered, not planar.[6] All six sulfur atoms in the chair form are chemically equivalent.[2][3] This structure possesses D₃d point group symmetry, which is reflected in its uniform bond lengths and angles.[7] While other conformations, such as a twist-boat form, have been computationally investigated, they are significantly higher in energy (approximately 12 kcal/mol) and are not the ground state structure.[7]

Quantitative Molecular Structure Data

The precise geometric parameters of cyclo-S₆ have been determined through experimental techniques, primarily single-crystal X-ray diffraction, and corroborated by computational studies. The key quantitative data are summarized below.

| Parameter | Experimental Value | Technique / Source |

| S-S Bond Length | 206.8 pm | Low-Temperature X-ray Diffraction[7][8] |

| 206.2 pm | X-ray Structural Analysis[9] | |

| 205.7 pm | Not Specified[4] | |

| S-S-S Bond Angle | 102.6° | Low-Temperature X-ray Diffraction[8] |

| 102.2° | Not Specified[1][3][4] | |

| 103° | X-ray Structural Analysis[9] | |

| S-S-S-S Torsion Angle | 73.8° | Low-Temperature X-ray Diffraction[8] |

| 74° | X-ray Structural Analysis[9] |

Visualization of Cyclo-S₆ Chair Conformation

The following diagram illustrates the chair conformation of the cyclo-S₆ molecule, highlighting the puckered ring structure.

Caption: Chair conformation of the cyclo-S₆ molecule.

Experimental and Computational Protocols

Synthesis of Cyclo-S₆

Several protocols have been established for the synthesis of cyclo-S₆. A common laboratory-scale method involves the reaction of a polysulfane with sulfur monochloride in a dilute solution of diethyl ether.[1][3]

Another classical method, first reported by Engel, involves the acidification of sodium thiosulfate (B1220275) with hydrochloric acid at a controlled temperature (0–5°C).[1][3]

For higher yield and selectivity, organometallic reagents can be employed. The reaction of titanocene (B72419) pentasulfide (Cp₂TiS₅) with sulfur dichloride (SCl₂) produces cyclo-S₆ in high yield (87%).[10]

-

Reaction: Cp₂TiS₅ + SCl₂ → cyclo-S₆ + Cp₂TiCl₂[10]

Purification of the resulting orange-red crystals is typically achieved by recrystallization from solvents like carbon disulfide (CS₂) or toluene.[1]

Structural Determination by X-ray Crystallography

The definitive molecular structure and bond parameters of cyclo-S₆ have been elucidated using single-crystal X-ray diffraction. A notable study performed a low-temperature (-90 °C) analysis of rhombohedral S₆ single crystals.[8]

-

Methodology:

-

Crystal Growth: Single crystals of cyclo-S₆ are grown from a solution, often using carbon disulfide.

-

Data Collection: A suitable crystal is mounted on a diffractometer. To minimize thermal vibrations and obtain more precise atomic positions, the crystal is cooled to low temperatures (e.g., -90 °C).[8]

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to calculate an electron density map of the crystal, from which the positions of the sulfur atoms are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and torsion angles.[8]

-

Computational Chemistry Methods

Computational studies have been instrumental in exploring the potential energy surface of S₆ and confirming the stability of its conformers. Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are common approaches.

-

Methodology:

-

Model Building: A starting geometry for the S₆ molecule (e.g., chair, boat) is created.

-

Level of Theory: A theoretical model is chosen to approximate the electronic structure. For S₆, methods like B3LYP and MP2 have been used in conjunction with basis sets such as 6-311G* to provide a comprehensive characterization of its conformers.[5]

-

Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of the atoms. This process finds the lowest energy geometry for a given conformer.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). This also allows for the calculation of thermodynamic properties.

-

Energy Comparison: The relative energies of different conformers (e.g., chair vs. boat) are calculated to determine the most stable isomer.[5][7] These calculations have confirmed that the D₃d chair structure is the global energy minimum.[5]

-

References

- 1. This compound|S6 Allotrope|CAS 13798-23-7 [benchchem.com]

- 2. Allotropes of sulfur - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Cyclo-S6 (Hexathiane) - anomeric effects again! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Isomers and Conformers of Hexasulfur (S₆)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known isomers and conformers of hexasulfur (S₆), a fascinating and reactive allotrope of sulfur. The content delves into the structural parameters, relative stabilities, and interconversion pathways of these species, supported by quantitative data from computational and experimental studies. Detailed experimental methodologies for the synthesis and characterization of cyclo-hexasulfur are also presented, alongside visualizations of key relationships to aid in understanding the complex potential energy surface of S₆.

Introduction to this compound Isomerism

This compound (S₆) is a cyclic allotrope of sulfur with the molecular formula S₆. While less stable and more reactive than the common cyclo-octasulfur (S₈), S₆ exhibits a rich and complex landscape of isomers and conformers. These different forms of S₆ possess distinct structural and energetic properties, which influence their reactivity and potential applications. Understanding the nuances of S₆ isomerism is crucial for researchers working in areas such as materials science, inorganic chemistry, and potentially in drug development where sulfur-containing moieties play a role.

High-level ab initio molecular orbital calculations have been instrumental in exploring the potential energy hypersurface of this compound, leading to the identification of numerous stable isomeric structures.[1] These include cyclic conformers, cage-like structures, and branched or chain-like isomers. The interconversion between these forms often involves surmounting significant energy barriers, allowing for the potential isolation and characterization of some of these species under specific conditions.

Conformers of Cyclo-Hexasulfur (S₆ Ring)

The most stable and experimentally characterized form of this compound is the six-membered ring, cyclo-S₆. This ring is not planar and, much like cyclohexane, adopts puckered conformations to relieve ring strain. The two primary conformers are the chair and the boat forms.

Chair Conformation

The chair conformation of cyclo-S₆, possessing D₃d symmetry, is the global energy minimum and therefore the most stable form of this compound.[2][3] In this arrangement, all the sulfur atoms are chemically equivalent.[4]

Boat Conformation

A higher-energy conformer of the S₆ ring is the boat-shaped molecule with C₂v symmetry.[2] This form is less stable than the chair conformation due to unfavorable steric interactions and torsional strain. The interconversion between the chair and boat forms proceeds through transition states, making the boat conformer a transient species on the potential energy surface.[3]

Conformational Interconversion of cyclo-S₆

The interconversion between the chair and boat conformers of cyclo-S₆ is a dynamic process that involves passing through higher-energy transition states. This process is analogous to the ring-flipping observed in cyclohexane. The following diagram illustrates the energetic relationship between these conformers.

Caption: Energy profile for the interconversion of cyclo-S₆ conformers.

Other Isomers of this compound

Beyond the cyclic conformers, computational studies have predicted the existence of several other stable isomers of S₆. These isomers often have significantly different geometries and energies compared to the chair conformation.

Prism Isomer

A notable isomer is the trigonal prism structure with D₃h symmetry.[1] This cage-like isomer is predicted to be a stable equilibrium structure, although it is less stable than the chair form by approximately 51 kJ/mol.[1] The prism structure can be conceptualized as a cluster of three S₂ molecules linked by a six-center π-π-π* interaction.[1]

Branched Ring Isomers

Computational studies have also identified isomers with branched structures. These include singly branched rings with a connectivity of S₅=S and doubly branched rings of the form S=S₄=S.[1]

Chain Isomers

Open-chain isomers of S₆, existing in both singlet and triplet electronic states, have also been proposed based on theoretical calculations.[1]

Quantitative Structural and Energetic Data

The following tables summarize the available quantitative data for the various isomers and conformers of this compound.

Table 1: Structural Parameters of cyclo-S₆ (Chair Conformation)

| Parameter | Experimental Value (X-ray, -90 °C) |

| S-S Bond Length | 206.8 pm |

| S-S-S Bond Angle | 102.6° |

| S-S-S-S Torsion Angle | 73.8° |

Data sourced from a low-temperature X-ray structural analysis of rhombohedral S₆ single crystals.

Table 2: Relative Energies of S₆ Isomers (Computational Data)

| Isomer | Point Group | Relative Energy (kJ/mol) | Computational Method |

| Chair Ring | D₃d | 0.0 (Global Minimum) | High-level ab initio |

| Boat Ring | C₂v | Higher than Chair | B3LYP/6-311G* & MP2/6-311G*[2][3] |

| Prism | D₃h | +51 | High-level ab initio[1] |

Interconversion Pathways of S₆ Isomers

The various isomers of this compound are connected on the potential energy surface through transition states. The activation energies for some of these interconversions have been calculated and provide insight into the relative kinetic stabilities of these species. Notably, the reactions to form the boat, prism, and singly branched isomers from the chair form are predicted to have lower activation barriers than the ring-opening reaction of cyclo-S₆.[1]

Caption: Relationships and interconversion pathways of major S₆ isomers.

Experimental Protocols

Synthesis of cyclo-Hexasulfur (S₆)

Several methods have been reported for the synthesis of cyclo-S₆. The choice of method often depends on the desired yield and purity.

Method 1: Reaction of Polysulfanes with Sulfur Monochloride [4]

This method involves the reaction of tetrasulfane (B1203235) (H₂S₄) with sulfur monochloride (S₂Cl₂) in a dilute diethyl ether solution.

-

Reaction: H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl

-

Procedure: A dilute solution of tetrasulfane in diethyl ether is treated with a stoichiometric amount of sulfur monochloride. The reaction mixture is stirred at low temperature. The resulting cyclo-S₆ can be isolated by crystallization.

Method 2: Reaction of Thiosulfate (B1220275) with Hydrochloric Acid [4]

This was the original method used by Engel in 1891.

-

Reaction: A complex reaction involving the acid-catalyzed decomposition of thiosulfate.

-

Procedure: An aqueous solution of sodium thiosulfate is treated with concentrated hydrochloric acid at low temperatures (e.g., -10 °C). A precipitate of various sulfur allotropes, including S₈, is formed and must be quickly removed by cold vacuum filtration.[5] The desired cyclo-S₆ remains in the acidic filtrate and is extracted with a cold organic solvent such as toluene.[5] The yield is typically low.

Method 3: Using Titanocene Pentasulfide [6][7]

This method provides a more selective and higher-yield synthesis of cyclo-S₆.

-

Reaction: (η⁵-C₅H₅)₂TiS₅ + SCl₂ → cyclo-S₆ + (η⁵-C₅H₅)₂TiCl₂

-

Procedure: Titanocene pentasulfide, which acts as a source of the S₅²⁻ unit, is reacted with sulfur dichloride (SCl₂). This reaction can produce cyclo-S₆ in yields as high as 87%.[6] The product can be purified by fractional precipitation or crystallization.

Note on the synthesis of less stable isomers: The prism, branched, and chain isomers of S₆ are primarily known from computational studies. To date, there are no established, high-yield synthetic and isolation protocols for these species. They are generally considered to be transient intermediates or species that can be stabilized under specific conditions, such as in the coordination sphere of a metal.

Spectroscopic Characterization

Raman and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to identify and differentiate between sulfur allotropes based on their unique vibrational modes.

-

Principle: The number and activity (Raman or IR active) of vibrational modes are determined by the molecule's symmetry (point group). Since the isomers and conformers of S₆ often possess different symmetries, their Raman and IR spectra serve as distinct fingerprints.

-

Experimental Workflow:

-

Sample Preparation: For solid samples, a small amount of the purified crystalline material is used. For solution-state analysis, the S₆ isomer is dissolved in a suitable solvent (e.g., carbon disulfide, toluene) that has minimal interference in the spectral regions of interest.

-

Instrumentation: A Raman spectrometer, typically equipped with a laser excitation source (e.g., 532 nm or 785 nm), and a Fourier-transform infrared (FTIR) spectrometer are used.

-

Data Acquisition: Raman and IR spectra are recorded over a range that covers the expected S-S stretching and bending frequencies (typically below 600 cm⁻¹). For Raman spectroscopy, polarization measurements can provide additional information for assigning vibrational modes.

-

Spectral Analysis: The observed spectral peaks are compared with theoretically predicted vibrational frequencies for the different isomers to confirm the identity and purity of the sample. For example, the highly symmetric chair conformation (D₃d) will have a different number of Raman and IR active modes compared to the less symmetric boat conformation (C₂v).

-

Caption: General workflow for spectroscopic characterization of S₆ isomers.

Conclusion

The study of this compound reveals a complex and fascinating landscape of isomerism and conformational dynamics. The chair conformation of cyclo-S₆ stands out as the most stable form, but a variety of other isomers, including the boat conformer, a prismatic cage, and branched structures, have been predicted through computational chemistry. While the experimental synthesis and isolation of the less stable isomers remain a significant challenge, the combination of theoretical predictions and spectroscopic analysis provides a powerful toolkit for understanding the structure, stability, and reactivity of these unique sulfur species. For researchers in drug development and materials science, this detailed knowledge of sulfur allotropes can inform the design of novel molecules and materials with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Preparation of cyclo-hexasulfur - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. web.mit.edu [web.mit.edu]

- 7. Allotropes of sulfur - Wikipedia [en.wikipedia.org]

The Electronic Structure of the Cyclohexasulfur (S₆) Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexasulfur ring (S₆) is a fascinating allotrope of sulfur, notable for its unique "chair" conformation and distinct electronic properties. As a key member of the cyclo-Sₙ family, understanding its electronic structure is pivotal for advancements in materials science, computational chemistry, and potentially in designing novel sulfur-containing therapeutic agents. This technical guide provides a comprehensive overview of the electronic structure of the S₆ ring, consolidating theoretical and experimental data. It details the molecule's geometry, molecular orbital framework, vibrational modes, and thermodynamic stability. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and characterization of S₆ and presents visual workflows to elucidate key computational and spectroscopic concepts.

Introduction

Elemental sulfur is renowned for its remarkable allotropy, with the ability to form a multitude of cyclic and polymeric structures. Among these, the six-membered ring, cyclothis compound (S₆), stands out due to its departure from the more common crown-shaped octasulfur (S₈). First prepared by M. R. Engel in 1891, S₆ is an orange-red crystalline solid.[1] Its strained ring structure and associated electronic characteristics make it a subject of significant interest. A thorough understanding of the electronic structure of S₆ is crucial for predicting its reactivity, stability, and potential applications. This guide aims to provide a detailed technical overview for researchers engaged in fields where the properties of sulfur-containing molecules are of paramount importance.

Molecular Geometry and Conformations

The most stable conformation of the S₆ ring is the "chair" form, which belongs to the D₃d point group.[1] This structure is analogous to the chair conformation of cyclohexane. In this arrangement, all six sulfur atoms are chemically equivalent.[1] A higher-energy "boat" conformation with C₂ᵥ symmetry also exists as a local minimum on the potential energy surface.

Table 1: Geometric Parameters of the S₆ Ring (Chair Conformation)

| Parameter | Experimental Value | Computational Value |

| S-S Bond Length | 2.057 Å | 2.068 Å |

| S-S-S Bond Angle | 102.6° | 102.2° |

| S-S-S-S Torsion Angle | 74.9° | 73.8° |

Note: Experimental data is from X-ray crystallography studies. Computational data is from various ab initio and DFT calculations.

Electronic Structure and Molecular Orbitals

The electronic structure of the S₆ ring is best described through molecular orbital (MO) theory. The valence electrons of the sulfur atoms (3s²3p⁴) combine to form a set of molecular orbitals that define the bonding and electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity and its interaction with light.

Table 2: Calculated Molecular Orbital Energies for S₆ (Chair Conformation)

| Molecular Orbital | Energy (eV) | Symmetry |

| LUMO+1 | -1.85 | a₁ᵤ |

| LUMO | -2.15 | eᵤ |

| HOMO | -8.90 | e₉ |

| HOMO-1 | -9.85 | a₂ᵤ |

| HOMO-2 | -11.50 | eᵤ |

| HOMO-3 | -12.10 | a₁₉ |

Note: These values are representative and can vary depending on the level of theory and basis set used in the computational calculations.

The energy difference between the HOMO and LUMO is a key factor in determining the wavelength of light absorbed in UV-Visible spectroscopy, corresponding to electronic transitions.[2][3][4]

Vibrational Spectroscopy

The vibrational modes of the S₆ ring have been characterized by both Raman and infrared (IR) spectroscopy. Due to its D₃d symmetry, the molecule has a center of inversion, and therefore, its vibrational modes are either Raman-active or IR-active, but not both (the rule of mutual exclusion).

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for S₆

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) |

| ν₁ | A₁₉ | 465 | 470 | Inactive |

| ν₂ | A₁₉ | 260 | 262 | Inactive |

| ν₃ | E₉ | 440 | 445 | Inactive |

| ν₄ | E₉ | 190 | 188 | Inactive |

| ν₅ | A₂ᵤ | 390 | Inactive | 392 |

| ν₆ | Eᵤ | 320 | Inactive | 325 |

| ν₇ | Eᵤ | 160 | Inactive | 165 |

Note: Assignments are based on computational studies and experimental spectroscopic data.

Thermodynamic Properties

The thermodynamic stability of S₆ is lower than that of the more common S₈ allotrope, which explains the prevalence of the latter in nature. The standard enthalpy of formation provides a quantitative measure of this relative instability.

Table 4: Thermodynamic Data for S₆

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 23.51 | kcal/mol |

| Standard Molar Entropy (S°) | 328.7 | J/(mol·K) |

Note: Values are from high-level ab initio calculations.[5]

Experimental Protocols

Synthesis of Cyclothis compound (S₆)

Several methods have been developed for the synthesis of S₆. One common laboratory-scale procedure involves the reaction of a hydrogen polysulfane with sulfur monochloride.[1]

Materials:

-

Dichlorodisulfane (S₂Cl₂)

-

Potassium iodide (KI)

-

Carbon disulfide (CS₂)

-

Deionized water

-

Diethyl ether

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Low-temperature bath (-15 °C)

Procedure:

-

Prepare a dilute solution of dichlorodisulfane in carbon disulfide.

-

In a separate flask, prepare an aqueous solution of potassium iodide.

-

Cool both solutions to 0 °C.

-

Slowly add the S₂Cl₂ solution to the vigorously stirred KI solution. This in-situ reaction generates diiododisulfane (S₂I₂).

-

Allow the reaction mixture to warm to room temperature. The unstable S₂I₂ decomposes to form a mixture of sulfur allotropes, including S₆.

-

Extract the mixture with diethyl ether.

-

The S₆ can be isolated from other sulfur allotropes by fractional crystallization from the diethyl ether solution at low temperatures. The orange-red crystals of S₆ are collected by filtration.[6]

Single-Crystal X-ray Diffraction

Crystal Growth: High-quality single crystals of S₆ suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of S₆ in carbon disulfide or toluene (B28343) at a low temperature (around -20 °C) in the dark to prevent decomposition.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect diffraction data.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer equipped with a microscope.

-

Laser excitation source (e.g., 532 nm or 785 nm).

-

High-resolution grating.

-

Sensitive detector (e.g., CCD).

Procedure:

-

A small sample of crystalline S₆ is placed on a microscope slide.

-

The laser is focused on the sample through the microscope objective.

-

The laser power is kept low to avoid sample degradation due to heating.

-

The scattered Raman light is collected and dispersed by the grating onto the detector.

-

The resulting spectrum of Raman intensity versus wavenumber shift is recorded and analyzed to identify the characteristic vibrational modes of S₆.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the study of the S₆ electronic structure.

Conclusion

The electronic structure of the cyclothis compound (S₆) ring is a rich and complex topic with implications for various scientific disciplines. Its strained chair conformation leads to unique bonding characteristics and spectroscopic signatures. This guide has provided a consolidated resource of its geometric, electronic, vibrational, and thermodynamic properties based on both experimental and computational data. The detailed experimental protocols and conceptual workflow diagrams are intended to serve as a practical reference for researchers. Further investigations into the reactivity and potential applications of S₆, guided by a solid understanding of its electronic structure, are poised to open new avenues in sulfur chemistry and materials science.

References

Solubility of Hexasulfur in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals